molecular formula C18H23NO B2534441 2-(3-PHENYLADAMANTAN-1-YL)ACETAMIDE CAS No. 879915-30-7

2-(3-PHENYLADAMANTAN-1-YL)ACETAMIDE

Cat. No.: B2534441
CAS No.: 879915-30-7
M. Wt: 269.388
InChI Key: VGLSVSSKSIKWQA-UHFFFAOYSA-N
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Description

2-(3-Phenyladamantan-1-yl)acetamide is a compound that belongs to the class of adamantane derivatives. Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The phenyl group attached to the adamantane core further enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-phenyladamantan-1-yl)acetamide typically involves the reaction of 3-phenyladamantane with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The process can be summarized as follows:

    Starting Material: 3-phenyladamantane

    Reagent: Acetic anhydride

    Catalyst: Acid catalyst (e.g., sulfuric acid)

    Conditions: Controlled temperature (around 60-80°C) and pressure

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the production scale. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-phenyladamantan-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyladamantane derivatives.

Scientific Research Applications

2-(3-phenyladamantan-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its stability and bioavailability.

    Industry: Utilized in the production of advanced materials and polymers due to its rigid structure.

Mechanism of Action

The mechanism of action of 2-(3-phenyladamantan-1-yl)acetamide involves its interaction with specific molecular targets in biological systems. The compound’s rigid structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantanamine: Known for its antiviral properties.

    2-Adamantanone: Used in the synthesis of various pharmaceuticals.

    3-Phenyladamantane: A precursor in the synthesis of 2-(3-phenyladamantan-1-yl)acetamide.

Uniqueness

This compound stands out due to its combination of the adamantane core and the phenyl group, which imparts unique chemical stability and potential biological activity

Properties

IUPAC Name

2-(3-phenyl-1-adamantyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c19-16(20)11-17-7-13-6-14(8-17)10-18(9-13,12-17)15-4-2-1-3-5-15/h1-5,13-14H,6-12H2,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLSVSSKSIKWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C4=CC=CC=C4)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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